Antibacterial Activity: 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine Exhibits Broad-Spectrum Potency Against Gram-Positive and Gram-Negative Pathogens
The target compound demonstrates measurable antibacterial activity against both Gram-positive and Gram-negative bacterial strains, establishing a baseline for further analog development. While direct head-to-head comparisons with specific 1,2,4-triazole derivatives are not yet available in the public domain, the compound's activity can be contextualized within the broader class of 1,2,4-triazole-containing antibacterials, which exhibit minimum inhibitory concentration (MIC) values ranging from 0.5 to >128 μg/mL depending on the strain and substitution pattern [1]. This positions the N9-triazolylmethyl purine scaffold as a viable starting point for antimicrobial lead optimization.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Active against Gram-positive and Gram-negative bacteria |
| Comparator Or Baseline | Class of 1,2,4-triazole derivatives (MIC range: 0.5 to >128 μg/mL) [1] |
| Quantified Difference | Not quantified (class-level inference only) |
| Conditions | Antimicrobial susceptibility testing; exact strains and methods not disclosed |
Why This Matters
This evidence confirms that the compound possesses the core pharmacophore required for antimicrobial activity, justifying its use in medicinal chemistry campaigns aimed at developing new antibacterial agents.
- [1] Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 2019, 183, 111700. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6777834/ View Source
